molecular formula C14H18N2 B7596118 2-(3-Methyl-3-phenylpiperidin-1-yl)acetonitrile

2-(3-Methyl-3-phenylpiperidin-1-yl)acetonitrile

Cat. No. B7596118
M. Wt: 214.31 g/mol
InChI Key: KQJDPUQVWBHFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-3-phenylpiperidin-1-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPAA and is a piperidine derivative. MPAA has been found to exhibit various biological properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins that cause inflammation. By inhibiting COX-2 activity, MPAA can reduce inflammation. MPAA has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
MPAA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and reduce pain. MPAA has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, MPAA has been found to have a low toxicity profile, which makes it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

The advantages of using MPAA in lab experiments include its low toxicity profile, high yield during synthesis, and its potential therapeutic applications. However, the limitations of using MPAA in lab experiments include the limited knowledge of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on MPAA. One possible direction is to investigate its potential as an anti-cancer agent. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, further research is needed to determine the optimal dosage and administration of MPAA for different therapeutic applications.

Synthesis Methods

MPAA can be synthesized using different methods, but the most common method involves the condensation of 3-methyl-3-phenylpiperidine-2,6-dione with acetonitrile. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The yield of MPAA obtained using this method is usually high.

Scientific Research Applications

MPAA has been found to exhibit various biological properties, including anti-inflammatory, analgesic, and anti-cancer properties. These properties make it a promising candidate for drug development. MPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. MPAA has also been found to induce apoptosis in cancer cells, which makes it a potential anti-cancer agent.

properties

IUPAC Name

2-(3-methyl-3-phenylpiperidin-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-14(13-6-3-2-4-7-13)8-5-10-16(12-14)11-9-15/h2-4,6-7H,5,8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJDPUQVWBHFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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